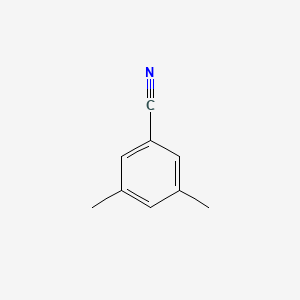

3,5-Dimethylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKRLZLGVDDKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176986 | |

| Record name | 3,5-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22445-42-7 | |

| Record name | 3,5-Dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22445-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022445427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dimethylbenzonitrile

CAS Number: 22445-42-7

This technical guide provides an in-depth overview of 3,5-Dimethylbenzonitrile, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical and physical properties, safety and handling guidelines, detailed experimental protocols for its synthesis and analysis, and a visualization of the synthetic workflow.

Chemical and Physical Properties

This compound, also known as 3,5-dicyanotoluene, is a white to light yellow solid organic compound.[1] Its core structure consists of a benzene ring substituted with two methyl groups at positions 3 and 5, and a nitrile group. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22445-42-7 | [2] |

| Molecular Formula | C₉H₉N | [1][2] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 42-43 °C | |

| Boiling Point | 243.1 ± 9.0 °C (Predicted) | |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | |

| Purity (GC) | 99.55% | [1] |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | Harmful if ingested. |

| Causes skin irritation | H315 | Results in skin irritation upon contact.[2][3] |

| Causes serious eye irritation | H319 | Leads to serious irritation of the eyes.[2][3] |

| May cause respiratory irritation | H335 | May lead to irritation of the respiratory tract.[2][3] |

GHS Pictogram:

Experimental Protocols

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the conversion of an aryl amine to a nitrile via a diazonium salt intermediate.[4][5][6] The starting material for this synthesis is 3,5-dimethylaniline.

Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from general Sandmeyer reaction procedures.

Materials:

-

3,5-Dimethylaniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 3,5-dimethylaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane.

-

Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a higher purity solid.

Materials:

-

Crude this compound

-

A suitable solvent or solvent pair (e.g., ethanol/water or hexanes)

Procedure:

-

Dissolve the crude solid in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound and confirm its molecular weight.[1] The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (131.17 g/mol ).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of the characteristic nitrile (C≡N) stretching vibration (typically around 2220-2240 cm⁻¹) can be confirmed.[7]

Synthetic and Analytical Workflow

The following diagram illustrates the logical workflow from the starting material to the final, purified, and characterized product.

Caption: Synthetic and analytical workflow for this compound.

Applications in Research and Development

Benzonitrile derivatives are versatile building blocks in organic synthesis and medicinal chemistry. The nitrile group can be readily converted into other functional groups such as amines, amides, and carboxylic acids, making it a valuable synthon for the construction of more complex molecules. While specific biological activities for this compound are not extensively documented in publicly available literature, the benzonitrile scaffold is present in numerous pharmacologically active compounds, suggesting its potential as a key intermediate in the development of novel therapeutic agents.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C9H9N | CID 89718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Benzonitrile, 3,5-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to 3,5-Dimethylbenzonitrile

This technical guide provides a comprehensive overview of 3,5-Dimethylbenzonitrile (CAS No. 22445-42-7), tailored for researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, a proposed synthetic route, and essential safety information.

Chemical Identity and Nomenclature

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

IUPAC Name: this compound[1][2]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. Key synonyms include:

-

1,3-Dimethyl-5-cyanobenzene[3]

-

Benzonitrile, 3,5-dimethyl-

-

3,5-Dimethyl benzonitrile

-

EINECS 245-001-9[1]

Physicochemical and Computed Properties

The following tables summarize the key physical, chemical, and computed properties of this compound, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₉N | [1][3] |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 42-43°C | |

| Boiling Point | 243.1 ± 9.0 °C (Predicted) | |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | |

| CAS Number | 22445-42-7 | [1][3] |

| Computed Descriptor | Value | Source |

| InChI | InChI=1S/C9H9N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,1-2H3 | [1][2] |

| InChIKey | YFKRLZLGVDDKAL-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1=CC(=CC(=C1)C)C#N | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Route: Cyanation of 1-bromo-3,5-dimethylbenzene.

Reaction: 1-bromo-3,5-dimethylbenzene + CuCN → this compound + CuBr

Materials:

-

1-bromo-3,5-dimethylbenzene

-

Copper(I) cyanide (CuCN)

-

A high-boiling polar aprotic solvent, such as N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

-

Ammonium hydroxide solution

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-3,5-dimethylbenzene and a slight excess of copper(I) cyanide in N-methylpyrrolidone.

-

Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a high temperature (typically 150-200 °C) and maintain for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction mixture by pouring it into an aqueous solution of ammonium hydroxide to complex with residual copper salts.

-

Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the biological activities or associated signaling pathways for this compound. However, related benzonitrile derivatives are known to possess a range of biological effects, suggesting that this compound could be a valuable scaffold or intermediate in medicinal chemistry and drug discovery programs. Further research is required to elucidate its specific biological functions.

The logical relationship for its formation from a precursor is visualized below.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

GHS Hazard Classification: [1]

-

Skin Irritation: Category 2 (Causes skin irritation)[1]

-

Eye Irritation: Category 2 (Causes serious eye irritation)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Hazard Statements (H-phrases): [1][2]

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

H302: Harmful if swallowed[2]

-

H332: Harmful if inhaled[2]

Precautionary Statements (P-phrases): [1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a dry, well-ventilated place at room temperature. Keep container tightly sealed.

References

Spectroscopic Profile of 3,5-Dimethylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,5-dimethylbenzonitrile, a key aromatic nitrile derivative. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Molecular Structure and Properties

| Property | Value |

| Chemical Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol [1][2][3] |

| CAS Number | 22445-42-7[1][2][3] |

| Appearance | White to light yellow solid[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimental NMR data in the searched literature, the following ¹H and ¹³C NMR data are predicted based on computational models. These predictions provide an expected spectral profile for this compound.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.29 | s | 2H | H-2, H-6 |

| 7.20 | s | 1H | H-4 |

| 2.34 | s | 6H | 2 x CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 139.5 | C-3, C-5 |

| 133.5 | C-4 |

| 130.0 | C-2, C-6 |

| 119.0 | CN |

| 112.5 | C-1 |

| 21.0 | 2 x CH₃ |

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the gas-phase infrared spectrum of this compound.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2860 | Medium | C-H stretch (methyl) |

| 2230 | Strong | C≡N stretch (nitrile) |

| 1605, 1470 | Medium to Strong | C=C stretch (aromatic) |

| 850 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by the following major fragments.

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 131 | High | [M]⁺ (Molecular Ion) |

| 130 | Moderate | [M-H]⁺ |

| 116 | High | [M-CH₃]⁺ |

| 103 | Moderate | [M-C₂H₄]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4] The sample should be fully dissolved to ensure a homogeneous solution.

¹H NMR Acquisition: A standard single-pulse experiment is typically used on a 400 MHz or higher NMR spectrometer.[4] Depending on the sample concentration, 16-64 scans are acquired with a relaxation delay of 1-2 seconds.[4]

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is commonly employed.[4] Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) is generally required, with a relaxation delay of 2 seconds.[4]

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase-corrected, and the chemical shift axis is calibrated using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Sample Preparation (for solids):

-

KBr Pellet Method: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Spectrum Acquisition: The infrared spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: For a solid sample like this compound, it is typically introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[5]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

References

An In-depth Technical Guide to the Solubility of 3,5-Dimethylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-dimethylbenzonitrile in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a detailed experimental protocol for solubility determination, a comparative analysis of the solubility of structurally related compounds, and a logical workflow for solubility screening.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₉H₉N. It consists of a benzene ring substituted with two methyl groups at positions 3 and 5, and a nitrile group at position 1. The presence of both nonpolar (dimethylbenzene moiety) and polar (nitrile group) features in its structure suggests a nuanced solubility profile in various organic solvents. Understanding its solubility is crucial for applications in organic synthesis, materials science, and pharmaceutical development where it may be used as a reactant, intermediate, or building block.

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility is critical for process development, formulation, and quality control. The following section details a reliable method for quantitatively determining the solubility of a solid organic compound like this compound in an organic solvent.

Isothermal Saturation Method Followed by Gravimetric Analysis

This method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent at a constant temperature.

Materials and Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe with a syringe filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Volumetric flasks and pipettes

-

The organic solvent of interest

-

This compound (solute)

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vial. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The vial is placed in a constant temperature bath and stirred vigorously to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours). To confirm equilibrium is reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed for concentration. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the suspension is allowed to stand at the constant temperature for a sufficient time to allow the undissolved solid to settle. A clear aliquot of the supernatant is then carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis:

-

A pre-weighed evaporation dish is tared on the analytical balance.

-

The filtered saturated solution is transferred to the evaporation dish, and the exact mass of the solution is recorded.

-

The solvent is evaporated from the solution under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely evaporated, the evaporation dish containing the solid residue is weighed again.

-

-

Calculation: The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.

Solubility ( g/100 g solvent) = [(Mass of dish + solid) - (Mass of empty dish)] / [(Mass of dish + solution) - (Mass of dish + solid)] * 100

Solubility of Structurally Related Compounds

In the absence of specific data for this compound, examining the solubility of analogous compounds can provide valuable insights into its expected behavior.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Benzonitrile | Water | 22 | 0.1-0.5 g/100 mL (poor) | [1] |

| Benzonitrile | Acetone | Room Temperature | Very Soluble | [1] |

| Benzonitrile | Benzene | Room Temperature | Very Soluble | [1] |

| Benzonitrile | Ethanol | Room Temperature | Miscible | [1] |

| p-Tolunitrile | Water | 17 | < 0.1 g/100 mL | [2] |

| p-Tolunitrile | Alcohol | Room Temperature | Very Soluble | [3] |

| p-Tolunitrile | Diethyl Ether | Room Temperature | Very Soluble | [3] |

| Xylenol (mixed isomers) | Water | 25 | 4-8 g/100 mL | [4] |

| Xylenol (mixed isomers) | Organic Solvents | Room Temperature | Soluble | [5] |

Based on this comparative data, it is expected that this compound will exhibit low solubility in water and good solubility in common organic solvents, particularly those with some polarity to interact with the nitrile group, as well as non-polar character to solvate the dimethylbenzene ring.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for determining and understanding the solubility of a compound like this compound.

Caption: Workflow for solubility determination.

Conclusion

References

Commercial 3,5-Dimethylbenzonitrile: A Technical Guide to Purity Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for commercial-grade 3,5-Dimethylbenzonitrile. This document outlines typical purity levels, potential impurities, and detailed analytical methodologies for quality assessment, designed to assist researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this important chemical intermediate.

Purity Specifications

Commercial this compound is typically available in high purity, essential for its use in sensitive applications such as pharmaceutical synthesis. The purity is primarily determined by Gas Chromatography (GC), with water content measured by Karl Fischer (KF) titration.

Table 1: Typical Purity Specifications for Commercial this compound

| Parameter | Specification | Method |

| Purity | ≥ 97% to > 99.5%[1][2][3][4] | Gas Chromatography (GC) |

| Water Content | ≤ 0.02%[3] | Karl Fischer Titration |

| Appearance | White to light yellow solid[1][3] | Visual Inspection |

Impurity Profile

Understanding the potential impurities in this compound is crucial for predicting its behavior in chemical reactions and ensuring the safety and efficacy of the final products. Impurities can originate from the synthetic route or from degradation of the final product.

Process-Related Impurities

The most common industrial synthesis of this compound involves the Sandmeyer reaction of 3,5-dimethylaniline or the ammoxidation of 3,5-dimethyltoluene. These processes can introduce specific impurities.

Table 2: Potential Process-Related Impurities in this compound

| Impurity Name | Chemical Structure | Origin |

| 3,5-Dimethylaniline | C₈H₁₁N | Unreacted starting material from the Sandmeyer reaction. |

| 3,5-Dimethylphenol | C₈H₁₀O | By-product from the Sandmeyer reaction due to reaction of the diazonium salt with water. |

| 3,5,3',5'-Tetramethylbiphenyl | C₁₆H₁₈ | By-product from the Sandmeyer reaction via radical coupling. |

| 3,5-Dimethyltoluene | C₉H₁₂ | Unreacted starting material from the ammoxidation process. |

| 3,5-Dimethylbenzaldehyde | C₉H₁₀O | Intermediate or by-product from the partial oxidation of 3,5-dimethyltoluene. |

| Residual Solvents | Varies | Solvents used during synthesis and purification (e.g., DMF, toluene, ethyl acetate). |

| Catalyst Residues | Varies | Residual metals from catalysts used in synthesis (e.g., copper from the Sandmeyer reaction, vanadium or molybdenum from ammoxidation). |

Degradation Products

This compound can undergo hydrolysis of the nitrile functional group under acidic or basic conditions, or upon prolonged exposure to moisture.

Table 3: Potential Degradation Products of this compound

| Impurity Name | Chemical Structure | Degradation Pathway |

| 3,5-Dimethylbenzamide | C₉H₁₁NO | Partial hydrolysis of the nitrile group. |

| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | Complete hydrolysis of the nitrile group. |

Analytical Methodologies

Accurate and robust analytical methods are essential for the quality control of this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for purity determination and impurity profiling.

Gas Chromatography (GC) for Purity Assessment

Experimental Protocol:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent such as acetone or dichloromethane.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Experimental Protocol:

-

Instrument: HPLC system with a UV detector.

-

Column: A reverse-phase C18 column, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

A: Water with 0.1% phosphoric acid.

-

B: Acetonitrile with 0.1% phosphoric acid.

-

-

Gradient Program:

-

0-5 min: 40% B

-

5-20 min: 40% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 40% B

-

26-30 min: 40% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile/water (50:50 v/v).

Visualizations

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of incoming batches of this compound.

Caption: Quality Control Workflow for this compound.

Potential Impurity Relationship Diagram

This diagram shows the relationship between the starting materials, the final product, and potential impurities.

Caption: Impurity Formation Pathways for this compound.

References

An In-depth Technical Guide to the Potential Research Applications of 3,5-Dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzonitrile, a member of the aromatic nitrile family, is a versatile chemical intermediate with significant potential in various research and development sectors. Its unique substitution pattern, featuring a nitrile group flanked by two meta-positioned methyl groups, influences its electronic properties and steric hindrance, offering a distinct reactivity profile for organic synthesis. While extensive research on this compound is still emerging, its structural analogs have found applications in medicinal chemistry, agrochemicals, and materials science. This technical guide aims to provide a comprehensive overview of the known properties, potential synthetic routes, and prospective research applications of this compound, drawing parallels with closely related and well-studied derivatives.

Physicochemical and Spectroscopic Data

A solid understanding of the fundamental properties of this compound is crucial for its application in research. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22445-42-7 | [1][2][3] |

| Molecular Formula | C₉H₉N | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [2] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 42-43°C | |

| Boiling Point | 243.1 ± 9.0 °C (Predicted) | |

| Purity (Typical) | ≥97% | |

| Storage | Store at room temperature | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference |

| ¹H NMR | Consistent with structure | [2] |

| ¹³C NMR | Data available through spectral databases | [4] |

| IR Spectroscopy | Data available from NIST | [5] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 131. Key fragments at 116, 130. | [1][6] |

Synthesis and Chemical Reactions

As a key chemical intermediate, the synthesis of this compound and its subsequent chemical transformations are of great interest. While specific literature protocols for this compound are scarce, its synthesis can be inferred from standard organic chemistry transformations and protocols for analogous compounds.

Potential Synthetic Routes

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound, starting from readily available precursors: 3,5-dimethylaniline or 3,5-dimethylbenzoic acid.

Caption: Retrosynthetic pathways for this compound.

This protocol is based on the well-established Sandmeyer reaction.

-

Diazotization:

-

Dissolve 3,5-dimethylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield this compound.

-

Key Chemical Reactions

The nitrile group of this compound is a versatile functional group that can undergo various transformations, providing access to a range of other valuable compounds.[7][8][9][10]

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation.[8]

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.0 eq) and an excess of a strong base solution (e.g., 20% aqueous sodium hydroxide).

-

-

Reaction Conditions:

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3,5-dimethylbenzoic acid. Recrystallization from a suitable solvent can be performed for further purification.

-

The reduction of nitriles to primary amines is a common and useful reaction.[9][10]

-

Reaction Setup:

-

In a dry, inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

-

Reaction Conditions:

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for a few hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting solids and wash with ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3,5-dimethylbenzylamine.

-

Caption: Key chemical transformations of this compound.

Potential Research Applications

Medicinal Chemistry

The benzonitrile moiety is a common feature in many pharmacologically active compounds.[11] Derivatives of dimethylbenzonitrile have shown promise in several therapeutic areas.

-

Antiviral Agents: 3,5-Dimethyl-4-hydroxybenzonitrile is a key intermediate in the synthesis of certain HIV replication inhibitors.[12] This suggests that the 3,5-dimethylphenyl scaffold could be a valuable core for the design of novel antiviral drugs.

-

Agrochemicals: Benzonitrile derivatives are utilized in the synthesis of pesticides and herbicides.[11] The structural features of dimethoxybenzonitrile, a close analog, contribute to biological activity against agricultural pests.[11] This indicates a potential for this compound in the development of new agrochemicals.

Caption: A potential workflow for utilizing this compound in drug discovery.

Materials Science

Benzonitrile derivatives are being investigated for their applications in materials science.[11] Their incorporation into polymer backbones can enhance the thermal and mechanical properties of the resulting materials. The rigid aromatic structure of this compound makes it a candidate for the synthesis of high-performance polymers and liquid crystals.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 3: Hazard Identification for this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Users should wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with considerable, yet largely unexplored, potential in scientific research. Its value as a synthetic intermediate is evident from the diverse applications of its derivatives in medicinal chemistry and materials science. This guide has provided a foundational overview of its properties, potential synthetic utility, and prospective research applications. Further investigation into the direct biological activities and material properties of this compound and its novel derivatives is warranted and could lead to the development of new technologies and therapeutics.

References

- 1. Benzonitrile, 3,5-dimethyl- [webbook.nist.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. This compound(22445-42-7) 1H NMR [m.chemicalbook.com]

- 5. Benzonitrile, 3,5-dimethyl- [webbook.nist.gov]

- 6. This compound | C9H9N | CID 89718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buy 3,5-Dimethoxybenzonitrile | 19179-31-8 [smolecule.com]

- 12. nbinno.com [nbinno.com]

Reactivity of the Nitrile Group in 3,5-Dimethylbenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reactivity of the nitrile functional group in 3,5-Dimethylbenzonitrile. The presence of two electron-donating methyl groups on the aromatic ring influences the electronic properties of the nitrile group, affecting its reactivity in key chemical transformations. This document outlines the principal reactions, including hydrolysis, reduction, and cycloaddition, providing generalized experimental protocols and expected outcomes.

Introduction to the Reactivity of this compound

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen atom. However, the two methyl groups at the 3 and 5 positions of the benzene ring in this compound are electron-donating. This electron-donating effect slightly reduces the electrophilicity of the nitrile carbon, making it less reactive towards nucleophiles compared to unsubstituted benzonitrile. Nevertheless, the nitrile group in this compound still undergoes a variety of important chemical transformations.

Key Reactions of the Nitrile Group

The primary reactions of the nitrile group in this compound involve nucleophilic attack at the electrophilic carbon atom. This guide will focus on three major classes of reactions: hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to form heterocyclic systems.

Table 1: Summary of Key Reactions and Products

| Reaction Type | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), heat | 3,5-Dimethylbenzoic acid |

| Base-Catalyzed Hydrolysis | NaOH (aq), heat | 3,5-Dimethylbenzoate salt |

| Reduction (Metal Hydride) | Lithium aluminum hydride (LiAlH₄) in THF | (3,5-Dimethylphenyl)methanamine |

| Reduction (Catalytic Hydrogenation) | H₂, Raney Nickel, NH₃, high pressure | (3,5-Dimethylphenyl)methanamine |

| [3+2] Cycloaddition | Sodium azide (NaN₃), NH₄Cl, DMF | 5-(3,5-Dimethylphenyl)-1H-tetrazole |

Experimental Protocols

The following sections provide detailed experimental methodologies for the key reactions of this compound.

Hydrolysis of this compound to 3,5-Dimethylbenzoic Acid

Hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

a) Acid-Catalyzed Hydrolysis

-

Reaction: this compound is heated in the presence of a strong aqueous acid, such as sulfuric acid, to yield 3,5-dimethylbenzoic acid.

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1.0 eq) and 50% aqueous sulfuric acid (10 volumes) is prepared.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization from ethanol/water to afford 3,5-dimethylbenzoic acid.

-

b) Base-Catalyzed Hydrolysis

-

Reaction: Heating this compound with a strong aqueous base, such as sodium hydroxide, initially forms the sodium salt of 3,5-dimethylbenzoic acid, which upon acidification yields the carboxylic acid.

-

Experimental Protocol:

-

A mixture of this compound (1.0 eq) and 20% aqueous sodium hydroxide (10 volumes) is placed in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated to reflux for 4-6 hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled solution is acidified with concentrated hydrochloric acid until a pH of approximately 2 is reached, leading to the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and can be purified by recrystallization.

-

Reduction of this compound to (3,5-Dimethylphenyl)methanamine

The reduction of the nitrile group is a fundamental method for the synthesis of primary amines. This can be accomplished using metal hydrides or through catalytic hydrogenation.

a) Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Reaction: this compound is treated with a strong reducing agent, lithium aluminum hydride, in an anhydrous ether solvent to produce (3,5-Dimethylphenyl)methanamine.

-

Experimental Protocol:

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

The reaction is then carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water, while cooling in an ice bath.

-

The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield (3,5-Dimethylphenyl)methanamine, which can be further purified by distillation.

-

b) Catalytic Hydrogenation

-

Reaction: this compound is reduced with hydrogen gas in the presence of a metal catalyst, typically Raney Nickel, to form (3,5-Dimethylphenyl)methanamine. The addition of ammonia is often used to suppress the formation of secondary amine byproducts.

-

Experimental Protocol:

-

A high-pressure autoclave is charged with this compound (1.0 eq), Raney Nickel (approx. 10% by weight), and anhydrous ammonia dissolved in ethanol.

-

The autoclave is sealed and purged with hydrogen gas.

-

The vessel is pressurized with hydrogen gas (e.g., 50-100 atm) and heated to 80-100 °C with vigorous stirring.

-

The reaction is monitored by the cessation of hydrogen uptake.

-

After cooling and venting the autoclave, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure, and the resulting (3,5-Dimethylphenyl)methanamine can be purified by distillation.

-

[3+2] Cycloaddition with Sodium Azide

The nitrile group can participate in cycloaddition reactions. A common example is the reaction with azides to form tetrazoles, which are important scaffolds in medicinal chemistry.

-

Reaction: this compound reacts with sodium azide in the presence of a Lewis acid or an ammonium salt to form 5-(3,5-Dimethylphenyl)-1H-tetrazole.

-

Experimental Protocol:

-

A mixture of this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in dimethylformamide (DMF) is heated to 120-130 °C in a round-bottom flask equipped with a reflux condenser.

-

The reaction is stirred at this temperature for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is poured into water and acidified with hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent.

-

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanisms and workflows for the described reactions.

Caption: Acid-catalyzed hydrolysis of this compound.

Caption: Workflow for the reduction of this compound with LiAlH₄.

Caption: [3+2] Cycloaddition of this compound with sodium azide.

Conclusion

The nitrile group of this compound, while slightly deactivated by the presence of two electron-donating methyl groups, remains a versatile functional handle for a range of important chemical transformations. The hydrolysis to 3,5-dimethylbenzoic acid and reduction to (3,5-dimethylphenyl)methanamine are robust and reliable reactions for introducing carboxylic acid and primary amine functionalities, respectively. Furthermore, the participation of the nitrile group in cycloaddition reactions opens avenues for the synthesis of valuable heterocyclic compounds. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound as a key building block in their synthetic endeavors.

Methodological & Application

Application Note: Synthesis of 3,5-Dimethylbenzonitrile from 3,5-Dimethylaniline via the Sandmeyer Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzonitriles are a critical class of organic compounds utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The Sandmeyer reaction offers a reliable and versatile method for the conversion of aryl amines into aryl nitriles.[1][2] This application note provides a detailed protocol for the synthesis of 3,5-dimethylbenzonitrile from 3,5-dimethylaniline. The procedure involves the diazotization of the primary aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[2][3]

Overall Reaction Scheme

The synthesis is a two-step process:

-

Diazotization: 3,5-Dimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding stable arenediazonium salt.[4]

-

Sandmeyer Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide, which facilitates the substitution of the diazonium group with a nitrile group, yielding this compound.[2][3]

Figure 1. Overall reaction for the synthesis of this compound.

Experimental Workflow

The logical flow of the synthesis from starting material to the final purified product is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 3,5-Dimethylaniline | C₈H₁₁N | 121.18 | 108-69-0 | Starting material. |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Diazotizing agent. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | ~37% w/w. |

| Copper(I) Cyanide | CuCN | 89.56 | 544-92-3 | Cyanating reagent. Highly toxic.[5] |

| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | Used to solubilize CuCN. Highly toxic. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent. |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For neutralization. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

Experimental Protocol

SAFETY PRECAUTIONS: This procedure involves highly toxic cyanides (CuCN, NaCN) which liberate poisonous HCN gas upon contact with acids.[5] All steps involving cyanides must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Diazonium salts can be explosive when dry; do not isolate the intermediate.

Part 1: Preparation of the Diazonium Salt Solution

-

In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, combine 3,5-dimethylaniline (e.g., 0.20 mol, 24.2 g) and concentrated hydrochloric acid (e.g., 0.50 mol, 42 mL) with 100 mL of water.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (e.g., 0.22 mol, 15.2 g) in 50 mL of water.

-

Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes. Maintain the temperature strictly between 0 °C and 5 °C.

-

After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. A clear, pale yellow solution of the diazonium salt should be obtained. Keep this solution cold for immediate use in the next step.

Part 2: The Sandmeyer Reaction

-

In a 1 L flask, prepare a solution of copper(I) cyanide (e.g., 0.25 mol, 22.4 g) and sodium cyanide (e.g., 0.55 mol, 27.0 g) in 200 mL of water. Gently warm the mixture to about 50-60 °C to facilitate dissolution, then cool to room temperature.

-

Carefully and slowly, add the cold diazonium salt solution from Part 1 to the copper cyanide solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from foaming over. The temperature may rise; maintain it below 50 °C using a water bath if necessary.

-

After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours, then heat to 60-70 °C for 30 minutes to ensure the reaction goes to completion.

Part 3: Workup and Purification

-

Set up the apparatus for steam distillation. Steam distil the reaction mixture to isolate the crude this compound, which will co-distil with water as an oily layer.

-

Collect the distillate in a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with 10% NaOH solution (2 x 30 mL) followed by water (2 x 30 mL).

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Characterization Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

| Property | Value |

| Appearance | White to light yellow solid[6] |

| Molecular Formula | C₉H₉N[6][7] |

| Molecular Weight | 131.17 g/mol [6][7] |

| CAS Number | 22445-42-7[7] |

| ¹H NMR | Consistent with structure[6] |

| IR Spectrum | Data available in NIST WebBook[7] |

| Purity (GC) | >99% achievable[6] |

Expected Yield: Typical yields for Sandmeyer cyanation reactions range from 50% to 90%, depending on the substrate and reaction conditions.[1]

Summary

This protocol details a standard and effective method for synthesizing this compound from 3,5-dimethylaniline. The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a valuable route for the introduction of a nitrile functional group, which can be further elaborated into other functionalities like carboxylic acids or amines.[3] Adherence to the described safety precautions, especially when handling cyanides, is critical for the safe execution of this synthesis.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Copper(I) Cyanide [commonorganicchemistry.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Benzonitrile, 3,5-dimethyl- [webbook.nist.gov]

One-Pot Synthesis of Substituted Benzonitriles: Application Notes and Protocols for Researchers

Introduction: Substituted benzonitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. Their synthesis is a cornerstone of modern organic chemistry. One-pot methodologies, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. This document provides detailed application notes and protocols for several robust one-pot methods for the synthesis of substituted benzonitriles, tailored for researchers, scientists, and professionals in drug development.

I. Palladium-Catalyzed One-Pot Cyanation of Aryl Halides

The palladium-catalyzed cyanation of aryl halides stands as a premier method for introducing the nitrile functionality onto an aromatic ring. This approach is valued for its broad substrate scope and functional group tolerance.

Application Notes:

This one-pot protocol is particularly useful for the late-stage functionalization of complex molecules due to its mild reaction conditions. A variety of palladium catalysts and cyanide sources can be employed, allowing for optimization based on substrate reactivity and cost considerations. Common cyanide sources include potassium ferrocyanide (K₄[Fe(CN)₆]), a less toxic alternative to simple alkali metal cyanides, and zinc cyanide (Zn(CN)₂).[1][2] The choice of ligands, bases, and solvents is crucial for achieving high yields and preventing catalyst deactivation.[2] Microwave-assisted synthesis can significantly reduce reaction times.[1]

Experimental Workflow:

Caption: General workflow for the one-pot Pd-catalyzed cyanation of aryl halides.

Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide[2]

-

Reagents:

-

Aryl halide (1.0 mmol)

-

Zinc cyanide (Zn(CN)₂, 0.66 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., PPh₃, 4-10 mol%)

-

Solvent: THF/H₂O (1:5, 3.0 mL)

-

-

Procedure:

-

To a reaction vessel, add the aryl halide, zinc cyanide, palladium catalyst, and phosphine ligand.

-

Add the THF/H₂O solvent mixture.

-

Seal the vessel and stir the reaction mixture at room temperature to 40 °C for 18 hours.

-

Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted benzonitrile.

-

Quantitative Data Summary: Palladium-Catalyzed Cyanation

| Entry | Aryl Halide | Catalyst (mol%) | Cyanide Source | Conditions | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) / PPh₃ (4) | Zn(CN)₂ | THF/H₂O, rt, 18h | 95 | [2] |

| 2 | 4-Iodoanisole | Pd(OAc)₂ (2) / PPh₃ (4) | Zn(CN)₂ | THF/H₂O, rt, 18h | 98 | [2] |

| 3 | 2-Bromonaphthalene | Pd/C (2) / dppf (4) | Zn(CN)₂ | DMAC, 110°C, 12h | 98 | [3] |

| 4 | 4-Chlorobenzonitrile | Pd/C (2) / dppf (4) | Zn(CN)₂ | DMAC, 110°C, 12h | 93 | [3] |

| 5 | 3-Bromopyridine | Pd(OAc)₂ (10) / PPh₃ (22) | Zn(CN)₂ | DME, 150°C, MW | 85 | [4] |

II. One-Pot Synthesis of Benzonitriles from Aldehydes

The direct conversion of aldehydes to nitriles in a single pot is a highly attractive transformation, often proceeding through an in-situ generated aldoxime intermediate. These methods typically employ mild and readily available reagents.

Application Notes:

This approach is advantageous for its operational simplicity and the use of inexpensive starting materials. Various dehydrating agents or catalysts can be used in conjunction with hydroxylamine hydrochloride to facilitate the transformation.[5][6] A notable method involves the use of "activated DMSO," which serves as both the solvent and a promoter for the dehydration step, obviating the need for an external catalyst.[7] Microwave irradiation can be employed to accelerate the reaction.[5][8]

Experimental Workflow:

Caption: General workflow for the one-pot synthesis of benzonitriles from aldehydes.

Protocol 2: DMSO-Mediated Synthesis from Aldehydes[7]

-

Reagents:

-

Aldehyde (1.0 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 equiv)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

In a round-bottom flask, dissolve the aldehyde in DMSO.

-

Add hydroxylamine hydrochloride to the solution.

-

Heat the reaction mixture at 70-140 °C and monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the pure benzonitrile. If the product is an oil, extract with an appropriate organic solvent.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Protocol 3: Ferrous Sulfate Catalyzed Synthesis from Aldehydes[6]

-

Reagents:

-

Aldehyde (1.0 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv)

-

Anhydrous ferrous sulfate (FeSO₄, catalyst)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Combine the aldehyde, hydroxylamine hydrochloride, and a catalytic amount of anhydrous ferrous sulfate in DMF.

-

Reflux the reaction mixture for 3-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired benzonitrile.

-

Quantitative Data Summary: One-Pot Synthesis from Aldehydes

| Entry | Aldehyde | Reagents/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 1 | 4-Bromobenzaldehyde | NH₂OH·HCl | DMSO | 140°C, 5h | 98 | [7] |

| 2 | 4-Nitrobenzaldehyde | NH₂OH·HCl | DMSO | 140°C, 5h | 99 | [7] |

| 3 | Benzaldehyde | NH₂OH·HCl / FeSO₄ | DMF | Reflux, 3.2h | 92 | [6] |

| 4 | 4-Chlorobenzaldehyde | NH₂OH·HCl / FeSO₄ | DMF | Reflux, 3h | 95 | [6] |

| 5 | 4-Methoxybenzaldehyde | NH₂OH·HCl / Na₂SO₄, NaHCO₃ | Dry Media | MW, 1.5 min | 94 | [5] |

| 6 | 2-Naphthaldehyde | NH₂OH·HCl, Ac₂O | Neat | MW, 150°C, 5 min | 90 | [8] |

III. One-Pot Synthesis of Benzonitriles from Benzyl Halides

This method provides a direct route to aryl nitriles from readily available benzyl halides through a tandem substitution and oxidative rearrangement.

Application Notes:

This protocol is particularly effective for the conversion of benzyl bromides and chlorides to the corresponding benzonitriles. The reaction proceeds via an in-situ generated benzyl azide, which then undergoes an oxidative rearrangement.[9] This method is tolerant of a range of functional groups and offers a valuable alternative to traditional cyanation methods.

Experimental Workflow:

Caption: General workflow for the one-pot synthesis of benzonitriles from benzyl halides.

Protocol 4: Tandem Azidation/Oxidative Rearrangement of Benzyl Halides[9]

-

Reagents:

-

Benzyl halide (0.5 mmol)

-

Sodium azide (NaN₃, 1.5 equiv)

-

Tetrabutylammonium bromide (TBAB, 0.1 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

-

-

Procedure:

-

To a solution of the benzyl halide in the chosen solvent, add sodium azide and TBAB.

-

Stir the mixture at room temperature for the time required for the complete consumption of the starting material (monitored by TLC).

-

Add DDQ to the reaction mixture and continue stirring at room temperature until the intermediate benzyl azide is fully converted.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with an organic solvent (e.g., CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure aryl nitrile.

-

Quantitative Data Summary: One-Pot Synthesis from Benzyl Halides

| Entry | Benzyl Halide | Oxidant | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzyl bromide | DDQ | DCE | 12 | 84 | [9] |

| 2 | 4-Methylbenzyl bromide | DDQ | DCE | 12 | 82 | [9] |

| 3 | 4-Methoxybenzyl chloride | DDQ | MeCN | 12 | 78 | [9] |

| 4 | 4-Chlorobenzyl bromide | DDQ | DCE | 12 | 80 | [9] |

| 5 | 2-Naphthylmethyl bromide | DDQ | DCE | 12 | 75 | [9] |

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.

References

- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Microwave assisted one pot conversion of aromatic aldehydes to nitriles | European Journal of Chemistry [eurjchem.com]

- 9. An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles [organic-chemistry.org]

Application Notes and Protocols: The Role of 3,5-Dimethylbenzonitrile Derivatives in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,5-dimethylbenzonitrile derivatives, specifically focusing on 3,5-dimethyl-4-hydroxybenzonitrile, as a crucial intermediate in the production of antiviral therapeutics. The protocols and data presented are intended to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound and its hydroxylated analogue, 3,5-dimethyl-4-hydroxybenzonitrile, are versatile chemical building blocks in organic synthesis.[1] Of particular significance is the role of 3,5-dimethyl-4-hydroxybenzonitrile as a key precursor in the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][3] Etravirine is an important component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection, particularly in cases with resistance to first-generation NNRTIs.[3][4][5] The structural rigidity and substitution pattern of the 3,5-dimethyl-4-hydroxyphenyl moiety are crucial for the potent and selective inhibition of the HIV-1 reverse transcriptase enzyme.[3]

This document outlines the synthetic pathways leveraging 3,5-dimethyl-4-hydroxybenzonitrile for the preparation of diarylpyrimidine-based NNRTIs, provides detailed experimental protocols for key transformations, and summarizes relevant quantitative data.

Synthesis of a Key Pharmaceutical Intermediate: Etravirine

The synthesis of Etravirine from 3,5-dimethyl-4-hydroxybenzonitrile involves a multi-step process, which is a cornerstone for the production of this vital anti-HIV drug.[2][3] A common synthetic strategy involves the condensation of 3,5-dimethyl-4-hydroxybenzonitrile with a substituted pyrimidine, followed by subsequent functional group manipulations to yield the final active pharmaceutical ingredient (API).

A representative synthetic scheme for Etravirine is depicted below:

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic procedures for Etravirine and its intermediates.

Table 1: Synthesis of 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile (Intermediate V)

| Starting Material 1 | Starting Material 2 | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,4,6-Trichloropyrimidine | 3,5-Dimethyl-4-hydroxybenzonitrile | 1,4-Dioxane | N,N-diisopropylethylamine | 70 | 2 | Not specified | [6][7] |

Table 2: Synthesis of 4-[[6-amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (Intermediate IV)

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Intermediate VI | Aqueous Ammonia | 1,4-Dioxane | 120-125 | 10-12 | 80 | [8] |

Table 3: Synthesis of Etravirine from Intermediate IV

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (HPLC) | Reference |

| Intermediate IV | Bromine | Dichloromethane | 0-5 | Not specified | 80.2 | Not specified | [5] |

| Intermediate IV | N-Bromosuccinimide | Dichloromethane | Not specified | Not specified | 89 | 92.8 Area % | [9] |

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of Etravirine.

Protocol 1: Synthesis of 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile (Intermediate V) [6][7][8]

-

Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in 1,4-dioxane.

-

Add 3,5-dimethyl-4-hydroxybenzonitrile (1.0 eq) to the solution under stirring.

-

Add N,N-diisopropylethylamine (2.0 eq) to the solution over a period of 30 minutes.

-

Heat the reaction mixture to 70°C and stir for 2 hours.

-

Cool the reaction mixture slowly to 15°C.

-

Filter the obtained product and wash the cake with 1,4-dioxane.

-

Finally, wash the cake with water to obtain the desired product.

Protocol 2: Synthesis of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (Intermediate VI)

Note: This protocol is a subsequent step to Protocol 1 and uses its product.

-

Condense Intermediate V with 4-aminobenzonitrile in a suitable inert solvent.[6]

Protocol 3: Synthesis of 4-[[6-amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (Intermediate IV) [8]

-

Add aqueous ammonia (25%) to a solution of Intermediate VI in 1,4-dioxane.

-

Heat the reaction mixture in a pressure autoclave at 120°C and maintain the temperature at 120-125°C for 10-12 hours.

-

Cool the reaction mass to 50°C, then reheat to 70-80°C.

-

Slowly add water to the reaction mixture.

-

Gradually cool the mixture to 10°C and filter to obtain a wet cake.

-

Dry the cake to get the desired product.

Protocol 4: Synthesis of Etravirine (Halogenation of Intermediate IV) [5]

-

Dissolve Intermediate IV in dichloromethane and cool the solution to 0-5°C.

-

Add a solution of bromine in dichloromethane to the cooled solution.

-

After the reaction is complete, perform a work-up procedure.

-

Clarify the solution with charcoal and distill off the methanol.

-

Recrystallize the residue from ethyl acetate.

-

Filter the crystals and dry under vacuum at 55-60°C to yield Etravirine.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant from the active site. This binding induces a conformational change in the enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA. This ultimately halts the replication of the virus.[3]

Conclusion

This compound derivatives, particularly 3,5-dimethyl-4-hydroxybenzonitrile, are indispensable intermediates in the synthesis of modern antiviral drugs. The synthetic routes to Etravirine highlight the strategic importance of this building block in constructing complex pharmaceutical agents. The provided protocols and data serve as a valuable resource for chemists and researchers engaged in the development of novel therapeutics. Further exploration of derivatives of this compound may lead to the discovery of new drug candidates with improved efficacy and resistance profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2010150279A2 - Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. EP2342186B1 - Process for synthesis of etravirine - Google Patents [patents.google.com]

- 9. US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof - Google Patents [patents.google.com]

Application Notes: 3,5-Dimethylbenzonitrile as a Versatile Building Block for Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dimethylbenzonitrile as a starting material for the synthesis of potential new agrochemicals. The focus is on its conversion to key intermediates, such as 3,5-dimethylaniline, and their subsequent elaboration into active ingredients targeting critical biological pathways in pests and fungi.

Introduction

This compound is a readily available aromatic nitrile that serves as a valuable scaffold in organic synthesis. Its dimethyl substitution pattern offers steric and electronic properties that can be exploited to design novel bioactive molecules. A key transformation of this compound is its reduction to 3,5-dimethylaniline, a versatile intermediate for the synthesis of a variety of agrochemicals, including insecticides and fungicides.[1][2] This document outlines the synthetic pathways and biological rationale for developing new agrochemicals based on this building block.

Synthetic Pathways and Key Intermediates

The primary synthetic strategy involves the initial reduction of this compound to 3,5-dimethylaniline. This can be achieved through various catalytic hydrogenation methods.

Reduction of this compound to 3,5-Dimethylaniline